N,N-Diisopropyl-3-pentylamine-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

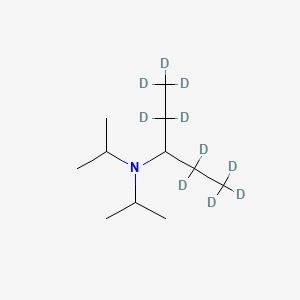

N,N-Diisopropyl-3-pentylamine-d10 is a deuterated compound with the molecular formula C11H15D10N and a molecular weight of 181.38 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

准备方法

The synthesis of N,N-Diisopropyl-3-pentylamine-d10 involves the incorporation of deuterium atoms into the molecular structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Industrial production methods may involve large-scale catalytic exchange processes to achieve high yields and purity .

化学反应分析

N,N-Diisopropyl-3-pentylamine-d10 can undergo various chemical reactions, including:

科学研究应用

Chemical Research Applications

-

NMR Spectroscopy :

N,N-Diisopropyl-3-pentylamine-d10 serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for improved resolution and accuracy in identifying and quantifying compounds due to reduced proton noise during analysis. -

Organic Synthesis :

The compound is utilized as a base in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its steric hindrance influences reaction pathways, allowing for selective reactions that are crucial in synthesizing complex organic molecules. -

Chemical Reactions :

This compound can undergo various chemical reactions:- Oxidation : Can be oxidized to form amine oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to secondary amines using lithium aluminum hydride.

- Substitution : Acts as a nucleophile in nucleophilic substitution reactions with alkyl halides.

Biological Research Applications

-

Metabolic Studies :

The compound is employed to trace metabolic pathways of amines in biological systems. Its ability to interact with enzymes and receptors provides insights into metabolic functions and mechanisms, making it an essential tool in pharmacokinetic studies. -

Drug Development :

This compound is investigated for its potential use in developing pharmaceuticals. Its structural properties allow it to interact with various biological targets, facilitating the synthesis of biologically active compounds .

Industrial Applications

-

Synthesis of Deuterated Compounds :

In industrial settings, this compound is used in the synthesis of other deuterated compounds, which are valuable in pharmaceutical and agrochemical industries due to their enhanced stability and reduced volatility . -

Specialty Chemicals Production :

The compound acts as an intermediate in the production of specialty chemicals, contributing to the development of new materials with specific properties tailored for various applications.

Case Studies

-

Metabolic Pathway Analysis :

A study utilized this compound as a tracer to identify metabolic routes for tertiary amines within biological systems. The findings demonstrated its effectiveness in mapping out metabolic pathways, underscoring its utility in pharmacokinetic research. -

Synthesis of Pharmaceuticals :

Research on novel pharmaceutical compounds revealed that using this compound as a base significantly enhanced yields in reactions involving carbon-nitrogen bond formations. This study highlighted its role in increasing the efficiency of drug synthesis processes.

作用机制

The mechanism of action of N,N-Diisopropyl-3-pentylamine-d10 involves its interaction with molecular targets through its amine group. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in studying metabolic pathways. The compound can interact with enzymes and receptors, influencing their activity and providing insights into their function.

相似化合物的比较

N,N-Diisopropyl-3-pentylamine-d10 can be compared with other similar compounds such as:

N,N-Diisopropyl-3-pentylamine: The non-deuterated version of the compound, which lacks the stability and analytical advantages provided by deuterium labeling.

N,N-Diisopropyl-3-pentanamine: Another similar compound with slight structural differences, used in similar applications but with different properties.

This compound stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in various scientific research applications .

生物活性

N,N-Diisopropyl-3-pentylamine-d10 (C11H25N) is a deuterated derivative of N,N-Diisopropyl-3-pentylamine, which is primarily utilized in various biological and pharmaceutical research contexts. This compound serves as a valuable tool in metabolic studies, particularly for tracing amine metabolism pathways.

This compound exhibits its biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been observed to interact with several enzymes, potentially altering their activity. The structural features of the compound allow it to bind to active sites or allosteric sites of target enzymes, influencing their function.

- Metabolic Tracing : As a deuterated compound, it provides insights into metabolic pathways in biological systems. The incorporation of deuterium allows for tracking via mass spectrometry and NMR spectroscopy, facilitating the study of metabolic processes involving amines .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enzyme Interaction : Research indicates that this compound can inhibit certain ubiquitin-like activating enzymes, demonstrating its potential as a chemical tool in understanding protein modifications related to disease progression .

- Fluorescence Quenching : Experiments have shown that tertiary aliphatic amines, including this compound, can quench fluorescence in specific systems, providing insights into molecular interactions and dynamics .

- Biotransformation Studies : The compound has been used in biotransformation studies to evaluate its metabolic fate and the pathways involved in its degradation and conversion within biological systems .

Case Study 1: Metabolic Pathway Tracing

In a study focused on metabolic pathways involving amines, this compound was administered to model organisms. The results indicated distinct metabolic routes that were traceable via mass spectrometry, revealing key intermediates and end products formed during metabolism.

Case Study 2: Enzyme Inhibition

A separate investigation examined the inhibitory effects of this compound on specific enzymes involved in protein modification. The study demonstrated significant inhibition rates, suggesting its utility in therapeutic applications targeting diseases linked to aberrant enzyme activity.

Table 1: Summary of Biological Activities

Table 2: Kinetic Parameters for Enzyme Interaction

属性

IUPAC Name |

1,1,1,2,2,4,4,5,5,5-decadeuterio-N,N-di(propan-2-yl)pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3/i1D3,2D3,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKMTSFYPWEJRE-TXNVYZHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])[2H])N(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。